m-Iodobenzylguanidine sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

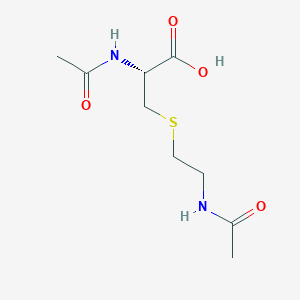

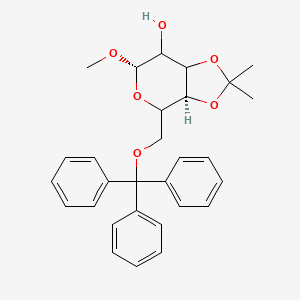

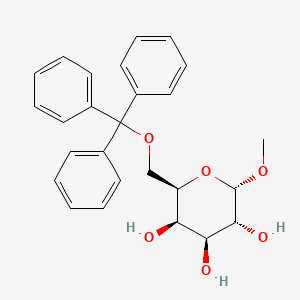

M-Iodobenzylguanidine sulfate, also known as MIBG, is an antitumor agent that inhibits ADP ribosylation . It is structurally similar to noradrenaline and can be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen .

Synthesis Analysis

The synthesis of m-Iodobenzylguanidine sulfate involves several methods. One of the methods includes the isotopic exchange method, which involves the replacement of radioactive iodine in a nucleophilic substitution reaction with cold iodine . Another method involves the use of meta-iodobenzylamine and S-ethylisothiouronium .Molecular Structure Analysis

The molecular formula of m-Iodobenzylguanidine sulfate is C8H12IN3O4S . The molecular weight is 373.17 g/mol . The structure of m-Iodobenzylguanidine sulfate is similar to noradrenaline .Chemical Reactions Analysis

M-Iodobenzylguanidine sulfate undergoes various chemical reactions. For instance, it is prepared through isotopic exchange method, which includes replacement of radioactive iodine in a nucleophilic substitution reaction with cold iodine . It is also known to undergo renal tubular secretion mediated by hOCT2 and hMATE1/2-K .Physical And Chemical Properties Analysis

The physical and chemical properties of m-Iodobenzylguanidine sulfate include a molecular weight of 373.17 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 5, rotatable bond count of 2, exact mass of 372.95932 g/mol, and monoisotopic mass of 372.95932 g/mol .Scientific Research Applications

Clinical Trials

Iobenguane sulfate has been used in clinical trials to study its behavior as a receptor-targeting imaging agent . A first-in-human phase 1 clinical study was performed on 12 healthy adults with a high-specific-activity carrier-free formulation of 123I-iobenguane . The study provided compelling evidence for the use of high-specific-activity 123I-iobenguane .

Stability Studies

The stability of Iobenguane sulfate has been studied under simulated clinical conditions . It was found that Iobenguane sulfate 2.2 mg/mL was stable for 91 days when stored in polycarbonate syringes at 4–7 °C .

Diagnostic Imaging

Iobenguane sulfate is used in diagnostic imaging due to its similar pattern of uptake and distribution of radiolabeled iobenguane and norepinephrine . It is concentrated in sympathomedullary cells through active uptake via the norepinephrine transport transmembrane protein and retained in catecholamine storage vesicles .

Phaeochromocytomas and Neuroblastomas

Iobenguane sulfate is a synthetic guanethidine derivative that locates phaeochromocytomas and neuroblastomas . The radioisotope used can either be iodine-123 for imaging or iodine-131 for destruction of tissues that metabolize noradrenaline .

Mechanism of Action

Iobenguane sulfate, also known as m-Iodobenzylguanidine sulfate, 3-Iodo-Benzyl-guanidinium-sulfate, or 3-Iodobenzylguanidinium-sulfate, is a synthetic guanethidine derivative . It is used as a radiopharmaceutical agent for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma .

Target of Action

The primary targets of Iobenguane sulfate are adrenergic tissues in the adrenal medulla, liver, heart, and spleen . These tissues play a crucial role in the uptake and storage of noradrenaline, a neurotransmitter involved in the regulation of various physiological processes.

Mode of Action

The structure of Iobenguane sulfate is similar to noradrenaline, allowing it to be taken up by adrenergic tissue . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles . This mechanism allows for the localization of phaeochromocytomas and neuroblastomas .

Biochemical Pathways

Iobenguane sulfate is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . This process allows for the rapid clearance of the compound from systemic circulation and its collection in adrenergically innervated tissues . This mechanism enables gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes .

Pharmacokinetics

The pharmacokinetics of Iobenguane sulfate involves its rapid clearance from systemic circulation and collection in adrenergically innervated tissues . This process is facilitated by the noradrenaline uptake transporter .

Result of Action

The result of Iobenguane sulfate’s action is the radiographic imaging of adrenergically innervated organs and tissues . This imaging is particularly useful in the detection of primary and metastatic pheochromocytoma or neuroblastoma .

Action Environment

The action of Iobenguane sulfate can be influenced by environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Additionally, certain drugs that block norepinephrine uptake or deplete norepinephrine stores may decrease the uptake of Iobenguane sulfate in neuroendocrine tumors .

properties

IUPAC Name |

2-[(3-iodophenyl)methyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHJRGCKGFRFAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How stable is iobenguane sulfate under simulated clinical conditions?

A1: Research has shown that a 2.2 mg/mL solution of iobenguane sulfate stored in polycarbonate syringes at 4-7°C remained stable for an extended period. Specifically, the mean concentration of iobenguane remained above 93% of the initial concentration for 91 days, with no observable changes in color or turbidity. [] This extended stability under refrigerated conditions is crucial for its practical use in clinical settings.

Q2: How does iobenguane sulfate interact with the body to enable imaging of specific tissues?

A2: Iobenguane sulfate, labeled with iodine-123 (I-123) or iodine-131 (I-131), functions as a radiopharmaceutical and mimics the behavior of norepinephrine (NE) in the body. [] Due to its structural similarity to NE, it is taken up and stored in adrenergic tissues, which are tissues rich in nerve fibers that release NE. This specific uptake allows for scintigraphic imaging, a technique where the emitted gamma radiation from the radioisotope is used to visualize the distribution of iobenguane sulfate in the body, highlighting tissues like those found in neural crest tumors such as neuroblastoma and pheochromocytoma. []

Q3: Are there any specific requirements for handling and storing iobenguane sulfate solutions in a clinical setting?

A3: While the provided research demonstrates the stability of iobenguane sulfate solutions under specific conditions, it is crucial to adhere to the manufacturer's instructions for storage and handling. [] This typically includes:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.